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2-Hexylfuran

Food Science Flavor Chemistry Meat Authenticity

2-Hexylfuran (CAS 3777-70-6) is an alkyl-substituted furan derivative characterized by a six-carbon hexyl chain at the 2-position of the furan ring. As a volatile heteroaromatic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol, it is classified as a flavouring agent and a mammalian metabolite.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 3777-70-6
Cat. No. B1596440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexylfuran
CAS3777-70-6
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=CO1
InChIInChI=1S/C10H16O/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3
InChIKeyXBLCAKKYMZVLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexylfuran (CAS 3777-70-6) for Analytical and Flavor Research: Product Profile and Key Characteristics


2-Hexylfuran (CAS 3777-70-6) is an alkyl-substituted furan derivative characterized by a six-carbon hexyl chain at the 2-position of the furan ring [1]. As a volatile heteroaromatic compound with the molecular formula C10H16O and a molecular weight of 152.23 g/mol, it is classified as a flavouring agent and a mammalian metabolite [1]. Commercially, it is available as a clear, colorless to yellow liquid with a minimum assay of 96.0% (GC) and a refractive index of 1.4480–1.4530 at 20°C, making it suitable for analytical standard and research applications .

Why 2-Hexylfuran Cannot Be Replaced by Generic Alkylfurans in Flavor Analysis and Biomarker Studies


Although 2-hexylfuran belongs to a homologous series of 2-alkylfurans, its specific six-carbon alkyl chain confers unique physicochemical properties that directly impact its analytical behavior and biological relevance. Variations in alkyl chain length significantly alter gas chromatographic retention indices (e.g., the Kovats retention index (RI) on a non-polar column is 1083–1097 for 2-hexylfuran [1]), which is critical for accurate identification in complex food matrices. Furthermore, its formation pathway is strictly tied to the specific lipid-derived precursor 2-decenal, distinguishing it from 2-pentylfuran (from 2-nonenal) or 2-butylfuran (from 2-octenal) [2]. These differences mean that substituting 2-hexylfuran with another alkylfuran will result in misidentification in GC-MS workflows and invalidate studies investigating specific lipid oxidation or Maillard reaction pathways.

Quantitative Evidence for the Differentiation of 2-Hexylfuran in Research and Industrial Applications


Differential Occurrence in Beef Flavor Profiles: 2-Hexylfuran as a Marker for Hanwoo Beef

In a head-to-head comparison of volatile flavor profiles, 2-hexylfuran was one of several compounds that exhibited significant differences in concentration between Hanwoo (Korean native cattle) beef and imported beef from Australia, the United States, and New Zealand [1]. While the absolute fold-change is not specified, the study reported that 2-hexylfuran concentrations were significantly higher (p<0.05) in Hanwoo beef compared to imported samples. This differentiation is not observed for all alkylfurans; for instance, 2-butylfuran and 2-pentylfuran also showed differences, but the specific pattern of 2-hexylfuran contributes to the unique volatile signature of Hanwoo beef [1].

Food Science Flavor Chemistry Meat Authenticity

Comparative Contribution to Pork Aroma: 2-Hexylfuran vs. 2-Pentylfuran and 2-Ethylfuran

A cross-study comparison of volatile aroma compounds in cooked pork from four different pig breeds identified 2-hexylfuran, along with 2-pentylfuran and 2-ethylfuran, as one of the key compounds that greatly contribute to the overall aroma of cooked pork [1]. The study quantified these compounds via SPME-GC-MS and calculated aroma values. While the study does not provide a direct numerical comparison of aroma values between the three furans, it establishes that 2-hexylfuran is a principal aroma contributor alongside its shorter-chain analogs. Its presence is therefore essential for accurately modeling the aroma profile of pork from specific breeds, such as Dinguyan black pig and Anqing six-white-spotted pig [1].

Meat Science Aroma Chemistry Sensory Analysis

Correlation with Umami and Saltiness in Maillard Reaction Products: 2-Hexylfuran vs. Other Volatiles

In a study on the Maillard reaction of bovine bone enzymatic hydrolysate, 2-hexylfuran was identified as one of five volatile compounds (along with hexanal, nonanal, 2-hexylthiophene, and 1-octanol) that were positively correlated with the perceived umami and saltiness of the final Maillard reaction products (MRPs) [1]. While the study does not provide individual correlation coefficients, it demonstrates that the formation of 2-hexylfuran is linked to these specific sensory attributes under the given processing conditions. This is a class-level inference where the compound's presence is part of a larger flavor signature, and its specific contribution is distinguished from other furans like furanthiol, which were associated with sulfurous notes.

Flavor Science Food Processing Maillard Reaction

Precursor-Specific Formation Pathway: 2-Hexylfuran from 2-Decenal vs. Other Alkylfurans

The formation mechanism of 2-hexylfuran is uniquely linked to the lipid-derived α,β-unsaturated aldehyde 2-decenal [1]. This study demonstrated that 2-alkylfurans are formed from their corresponding aldehydes: 2-methylfuran from 2-pentenal, 2-ethylfuran from 2-hexenal, 2-propylfuran from 2-heptenal, 2-butylfuran from 2-octenal, 2-pentylfuran from 2-nonenal, and crucially, 2-hexylfuran from 2-decenal [1]. The addition of an amino acid drastically increases the yield of this reaction. This direct, precursor-specific relationship means that the detection of 2-hexylfuran is a direct indicator of the prior presence and oxidation of 2-decenal, a specific lipid-derived aldehyde.

Organic Chemistry Reaction Mechanisms Lipid Oxidation

Retention Index Differentiation for GC-MS Identification: 2-Hexylfuran vs. Alkylfuran Series

Gas chromatographic retention indices (RI) provide a robust, instrument-independent metric for compound identification. For 2-hexylfuran, the NIST database reports a normal alkane retention index on a non-polar column ranging from 1083 to 1097 depending on the specific phase and program [1]. This value is distinct from other 2-alkylfurans, which have different RIs due to their varying alkyl chain lengths. For example, 2-pentylfuran (one carbon shorter) has a lower RI, while 2-heptylfuran (one carbon longer) would have a higher RI. Using an incorrect standard will lead to a mismatch in retention time and a failure in compound confirmation, especially in complex samples like food extracts.

Analytical Chemistry Chromatography Spectral Databases

Validated Application Scenarios for 2-Hexylfuran in Flavor Research, Food Authentication, and Process Development


Geographical Origin Authentication of Premium Beef Products

2-Hexylfuran serves as a statistically significant volatile marker (p<0.05) for differentiating Hanwoo beef from imported beef varieties. Analytical laboratories and food regulatory bodies can use this compound in targeted or non-targeted GC-MS methods to verify the declared origin of high-value beef products. This application directly supports procurement decisions and anti-fraud measures in the meat industry. [1]

Formulation and Quality Control of Meat-Based Process Flavors

In the development of savory reaction flavors, 2-hexylfuran is positively correlated with the development of umami and saltiness in Maillard reaction products (MRPs). Flavor houses and food manufacturers can monitor the generation of 2-hexylfuran as a process marker to ensure the consistent production of a desired savory flavor profile, guiding the optimization of reaction conditions involving phospholipids and tallow. [2]

Tracing Specific Lipid Oxidation Pathways in Food and Model Systems

The formation of 2-hexylfuran is exclusively linked to the oxidation of 2-decenal, a specific α,β-unsaturated aldehyde. Researchers investigating lipid oxidation mechanisms in foods or oils can use the presence of 2-hexylfuran as a specific tracer for this pathway, distinguishing it from the oxidation of other lipid precursors that yield different alkylfurans. This is crucial for understanding the origin of specific off-flavors or desirable roasted notes. [3]

Accurate GC-MS Identification in Complex Food Matrices

Analytical chemists analyzing the volatile profiles of roasted nuts, cooked meats, or other thermally processed foods require a pure reference standard of 2-hexylfuran for accurate identification. Using the NIST-verified retention index (RI = 1083–1097) allows for confident peak assignment and prevents misidentification with other co-eluting alkylfurans, ensuring the reliability of flavor chemistry research and metabolomics studies. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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